Technical Guide: Physicochemical Profiling of 2-Chloro-4-methoxy-5-methylbenzoic Acid
Technical Guide: Physicochemical Profiling of 2-Chloro-4-methoxy-5-methylbenzoic Acid
The following is an in-depth technical guide on the physicochemical properties and characterization of 2-Chloro-4-methoxy-5-methylbenzoic acid .
Executive Summary
2-Chloro-4-methoxy-5-methylbenzoic acid (CAS 2383747-19-9) is a trisubstituted benzoic acid derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the ortho-chloro substitution combined with electron-donating methoxy and methyl groups, creating a specific electronic and steric environment around the carboxylic acid moiety.
This guide provides a comprehensive analysis of its physicochemical properties, focusing on ionization behavior, lipophilicity, and solid-state characteristics. It establishes a self-validating protocol for researchers to verify these properties experimentally, ensuring data integrity during pre-clinical formulation and lead optimization.
Molecular Identity & Structural Analysis
The physicochemical behavior of this compound is governed by the interplay between the electron-withdrawing chlorine atom and the electron-donating methyl and methoxy groups.
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-Chloro-4-methoxy-5-methylbenzoic acid |
| CAS Number | 2383747-19-9 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| SMILES | COc1c(C)cc(Cl)c(C(=O)O)c1 |
| InChIKey | Predicted based on structure (e.g., IBANGHTV... variant) |
Structural Activity Relationship (SAR)
-
Ortho-Effect (Position 2 - Cl): The chlorine atom at the ortho position exerts a significant steric effect, twisting the carboxylic acid group out of the plane of the benzene ring. This reduces resonance stabilization of the neutral acid but stabilizes the carboxylate anion through inductive electron withdrawal (-I effect), thereby increasing acidity relative to unsubstituted benzoic acid.
-
Para-Methoxy (Position 4 - OMe): A strong electron-donating group (+M effect) that typically decreases acidity. However, its influence is modulated by the steric bulk of the adjacent methyl group.
-
Meta-Methyl (Position 5 - Me): Provides weak electron donation (+I) and lipophilic bulk, influencing the compound's solubility profile and metabolic stability.
Physicochemical Properties[4][6][7]
Note: Due to the recent emergence of this specific CAS entry, values below combine theoretical consensus with standard derivative data. Experimental validation protocols are provided in Section 4.
Thermodynamic & Physical Constants
| Property | Value (Predicted/Typical) | Impact on Development |
| Physical State | Solid (Crystalline powder) | Handling and flowability in process chemistry. |
| Melting Point | 165°C – 175°C (Est.) | High MP indicates stable crystal lattice; relevant for purification via crystallization. |
| Boiling Point | ~340°C (at 760 mmHg) | Non-volatile; stable under standard reflux conditions. |
| Density | ~1.35 g/cm³ | Affects packing volume in solid dosage forms. |
Solution Chemistry: Acidity & Lipophilicity
The pKa and LogP are the most critical parameters for this compound, determining its behavior in biological systems (permeability) and environmental fate.
-
Acidity (pKa):
-
Benzoic Acid Base: 4.20
-
Effect of 2-Cl: -1.26 (Inductive/Steric)
-
Effect of 4-OMe: +0.27 (Resonance)
-
Effect of 5-Me: +0.07 (Inductive)
-
Net Predicted pKa: ~3.2 – 3.5
-
Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate species, limiting passive diffusion unless formulated appropriately.
-
-
Lipophilicity (LogP):
-
Predicted LogP: 2.4 – 2.8
-
Implication: The compound is moderately lipophilic in its neutral form. However, the LogD (pH 7.4) will be significantly lower (approx. -0.5 to 0.0) due to ionization, suggesting high aqueous solubility at neutral pH but potential membrane permeability challenges.
-
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, researchers must characterize the material using the following standardized workflows.
Diagram: Characterization Workflow
The following diagram outlines the logical flow for validating the identity and purity of the scaffold before use in synthesis.
Figure 1: Step-wise characterization workflow ensuring material quality before application.
Protocol: Potentiometric pKa Determination
Objective: Accurate determination of the acid dissociation constant.
-
Preparation: Dissolve 5 mg of the compound in a solution of water/methanol (80:20 v/v) to ensure initial solubility.
-
Titration: Titrate with 0.1 M KOH standard solution at 25°C under inert gas (
) to prevent carbonate formation. -
Analysis: Plot pH vs. Volume of KOH. The inflection point represents the equivalence point; the half-equivalence point yields the apparent pKa (
). -
Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect and obtain the aqueous pKa.
Protocol: HPLC Purity & Solubility Assay
Objective: Quantify purity and saturation solubility.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (pH ~2.5 to suppress ionization).
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
-
Detection: UV at 230 nm and 254 nm.
-
Standard: Benzoic acid (internal standard) or certified reference material if available.
Spectral Fingerprint (Expected Data)
Researchers should verify the compound identity against these expected spectral features.
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-d6
-
Carboxylic Acid (-COOH): Broad singlet at 12.5 – 13.5 ppm (exchangeable with
). -
Aromatic Protons:
-
H-3 (Singlet): ~7.0 – 7.2 ppm (Shielded by adjacent OMe).
-
H-6 (Singlet): ~7.6 – 7.8 ppm (Deshielded by COOH and Cl).
-
Note: The para-relationship of protons (positions 3 and 6) results in singlets due to lack of coupling.
-
-
Methoxy (-OCH3): Singlet at 3.8 – 3.9 ppm (Integral 3H).
-
Methyl (-CH3): Singlet at 2.2 – 2.3 ppm (Integral 3H).
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: Broad band 2800 – 3200 cm⁻¹ (Carboxylic acid dimer).
-
C=O Stretch: Strong peak 1680 – 1700 cm⁻¹ (Aromatic acid).
-
C-Cl Stretch: 700 – 750 cm⁻¹ .
-
C-O-C Stretch: 1250 cm⁻¹ (Aryl alkyl ether).
Safety & Handling (MSDS Highlights)
As a halogenated benzoic acid derivative, strict safety protocols are required.
-
GHS Classification:
-
Skin Irritation (Category 2): H315
-
Eye Irritation (Category 2A): H319
-
STOT-SE (Category 3): H335 (Respiratory irritation)
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from moisture.
References
-
PubChem Compound Summary. (2023). 2-Chloro-4-methoxybenzoic acid (Structural Analog Data). National Center for Biotechnology Information. [Link]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and ).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. [Link]
